4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-ylmethyl)pyrrolidin-2-one
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Overview
Description
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-ylmethyl)pyrrolidin-2-one is a synthetic organic compound that features a unique combination of functional groups, including a cyclopropyl group, an oxadiazole ring, a furan ring, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-ylmethyl)pyrrolidin-2-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with a nitrile under acidic or basic conditions.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Furan Ring Attachment: The furan ring can be attached through a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid.
Pyrrolidinone Formation: The final step involves the formation of the pyrrolidinone ring, which can be achieved through a cyclization reaction of an appropriate amine with a carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially converting it to an amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the oxadiazole and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may serve as a probe or ligand in studies involving enzyme interactions or receptor binding due to its potential bioactivity.
Medicine
Medicinally, 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-ylmethyl)pyrrolidin-2-one could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its structural features.
Mechanism of Action
The mechanism of action of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-ylmethyl)pyrrolidin-2-one would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(pyridin-2-ylmethyl)pyrrolidin-2-one: Similar structure but with a pyridine ring instead of a furan ring.
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one: Similar structure but with a thiophene ring instead of a furan ring.
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(benzyl)pyrrolidin-2-one: Similar structure but with a benzyl group instead of a furan ring.
Uniqueness
The uniqueness of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-ylmethyl)pyrrolidin-2-one lies in its combination of a furan ring with the oxadiazole and pyrrolidinone moieties, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-ylmethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-12-6-10(7-17(12)8-11-2-1-5-19-11)14-15-13(16-20-14)9-3-4-9/h1-2,5,9-10H,3-4,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDKRAJDSCEJKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CC(=O)N(C3)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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